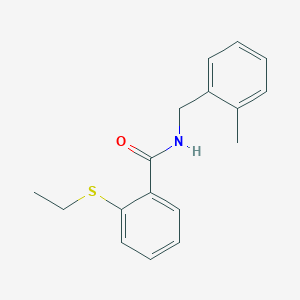![molecular formula C18H20N2O3S B4704666 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4704666.png)
4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide
Descripción general
Descripción
4-[Allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide, also known as AMS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AMS is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives that have been studied for their pharmacological effects.
Mecanismo De Acción
The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed that this compound may act as an inhibitor of the protein kinase B (PKB) pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been shown to have relatively low toxicity in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of the PKB pathway. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its potential use in cancer treatment, neuropathic pain, and inflammation. While the exact mechanism of action of this compound is not fully understood, it is believed to act as an inhibitor of the PKB pathway. Future research on this compound will likely focus on developing more potent and selective inhibitors of this pathway, as well as determining the optimal dosage and administration of this compound for therapeutic use.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been studied for its potential therapeutic applications in various areas of research. One such area is cancer treatment, where this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of neuropathic pain and inflammation.
Propiedades
IUPAC Name |
N-methyl-4-[methylsulfonyl(prop-2-enyl)amino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-14-20(24(3,22)23)17-12-10-15(11-13-17)18(21)19(2)16-8-6-5-7-9-16/h4-13H,1,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMRYHAORFQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4704586.png)
![N-[2-(2-furyl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4704589.png)


![N-[4-(aminosulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4704615.png)
![2-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4704620.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B4704628.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxybenzamide](/img/structure/B4704633.png)
![N-(2,4-difluorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4704644.png)
![2-[(2,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4704657.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4704661.png)
![ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B4704663.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4704696.png)